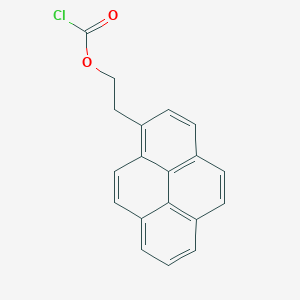
2-(1-Pyrenyl)ethyl chloroformate
説明
2-(1-Pyrenyl)ethyl chloroformate is a chemical compound with the molecular formula C19H13ClO2 . It is a derivative of chloroformic acid .
Synthesis Analysis
The synthesis of 2-substituted pyrenes, including 2-(1-Pyrenyl)ethyl chloroformate, has been reported from the pyrene-chromium tricarbonyl . The addition of ethyl chloroformate, B(OBu)3 (followed by oxidation), or trimethylsilyl chloride leads to derivatives .Molecular Structure Analysis
The molecular structure of 2-(1-Pyrenyl)ethyl chloroformate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 38 bonds. There are 25 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 1 double bond, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, and 2 twelve-membered rings .Chemical Reactions Analysis
Chloroformates, including 2-(1-Pyrenyl)ethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Pyrenyl)ethyl chloroformate include a molecular weight of 308.75800 and a melting point of 68-72ºC . The exact density and boiling point are not specified .科学的研究の応用
Photophysical Study of β-Pyrenyl Acrylates
Research conducted by Piotrowicz et al. (2015) explores the aerobic dehydrogenative Heck reaction of pyrene with ethyl acrylate, leading to the synthesis of β-pyrenyl acrylates. These compounds exhibit fluorescence in both solution and solid states, demonstrating potential applications in the development of fluorescence-based materials and sensors (Piotrowicz et al., 2015).
Pyrenyl Ynones Synthesis and Photophysical Properties
Flamholc et al. (2014) describe the Friedel–Crafts acylation of pyrene with alkynoic acids to synthesize 1-pyrenyl ynones. These compounds show enhanced fluorescence and solid-state emission compared to saturated acylpyrene derivatives, suggesting applications in advanced optical and electronic materials (Flamholc et al., 2014).
Dynamics of Gold(I) Pyrenyl Complexes
The study by Vogt et al. (2010) investigates the ultrafast dynamics of (organophosphine)gold(I) pyrenyl complexes in solution. The research offers insights into the photophysical behavior of these complexes, which could inform the design of new materials for photonic applications (Vogt et al., 2010).
Pyrene-Containing Fluorescent Organogel
Research by Huang et al. (2014) on pyrene-containing compounds demonstrates selective fluorescence behavior towards Zn2+ in aqueous solutions. Their findings suggest potential applications in selective sensing and the formation of stimuli-responsive materials (Huang et al., 2014).
Asphaltenes Aggregation in Solution
Tan et al. (2009) studied the self-association properties of pyrenyl derivatives in water-saturated solvents. Their findings have implications for understanding the behavior of asphaltenes in petroleum, which is crucial for oil recovery and refining processes (Tan et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-pyren-1-ylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO2/c20-19(21)22-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBZYDZNNCKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583455 | |
| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrenyl)ethyl chloroformate | |
CAS RN |
147357-96-8 | |
| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



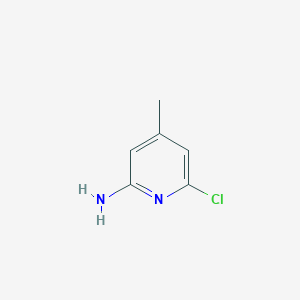
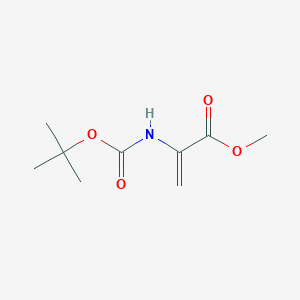


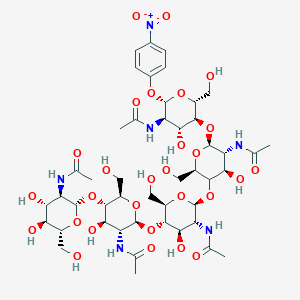

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
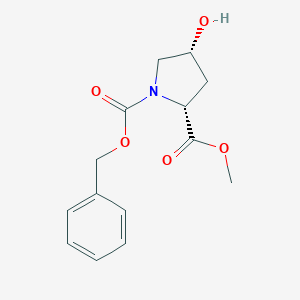

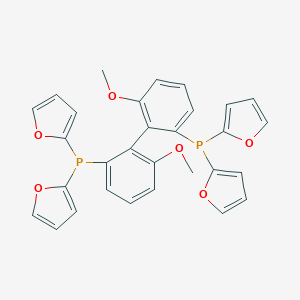
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
